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molecular formula C12H16 B8406867 1,6-Dimethyltetraline

1,6-Dimethyltetraline

Cat. No. B8406867
M. Wt: 160.25 g/mol
InChI Key: KWSOSNULPSERHY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05365001

Procedure details

For example, in the case where 1,5-dimethyltetraline and/or 1,6-dimethyltetraline are/is reacted in a gas phase using a platinum-alumina catalyst to obtain 1,5-dimethylnaphthalene and/or 1,6-dimethylnaphthalene can be prepared efficiently by setting up the catalyst calcination temperature to 300° to 400° C., the catalyst reduction temperature to 400° to 500° C., and the reaction temperature to 350° to 450° C.; or the catalyst calcination temperature to 400° to 500° C., the catalyst reduction temperature to 300° to 400° C., and the reaction temperature to 350° to 450° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
platinum alumina
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][CH:2]1[C:11]2[C:6](=[C:7]([CH3:12])[CH:8]=[CH:9][CH:10]=2)[CH2:5][CH2:4][CH2:3]1.[CH3:13][CH:14]1[C:23]2[C:18](=[CH:19][C:20]([CH3:24])=[CH:21][CH:22]=2)[CH2:17][CH2:16][CH2:15]1>>[CH3:12][C:7]1[C:6]2[C:11](=[C:2]([CH3:1])[CH:3]=[CH:4][CH:5]=2)[CH:10]=[CH:9][CH:8]=1.[CH3:13][C:14]1[C:23]2[C:18](=[CH:19][C:20]([CH3:24])=[CH:21][CH:22]=2)[CH:17]=[CH:16][CH:15]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1CCCC2=C(C=CC=C12)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1CCCC2=CC(=CC=C12)C
Step Three
Name
platinum alumina
Quantity
0 (± 1) mol
Type
catalyst
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CC1=CC=CC2=C(C=CC=C12)C
Name
Type
product
Smiles
CC1=CC=CC2=CC(=CC=C12)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05365001

Procedure details

For example, in the case where 1,5-dimethyltetraline and/or 1,6-dimethyltetraline are/is reacted in a gas phase using a platinum-alumina catalyst to obtain 1,5-dimethylnaphthalene and/or 1,6-dimethylnaphthalene can be prepared efficiently by setting up the catalyst calcination temperature to 300° to 400° C., the catalyst reduction temperature to 400° to 500° C., and the reaction temperature to 350° to 450° C.; or the catalyst calcination temperature to 400° to 500° C., the catalyst reduction temperature to 300° to 400° C., and the reaction temperature to 350° to 450° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
platinum alumina
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][CH:2]1[C:11]2[C:6](=[C:7]([CH3:12])[CH:8]=[CH:9][CH:10]=2)[CH2:5][CH2:4][CH2:3]1.[CH3:13][CH:14]1[C:23]2[C:18](=[CH:19][C:20]([CH3:24])=[CH:21][CH:22]=2)[CH2:17][CH2:16][CH2:15]1>>[CH3:12][C:7]1[C:6]2[C:11](=[C:2]([CH3:1])[CH:3]=[CH:4][CH:5]=2)[CH:10]=[CH:9][CH:8]=1.[CH3:13][C:14]1[C:23]2[C:18](=[CH:19][C:20]([CH3:24])=[CH:21][CH:22]=2)[CH:17]=[CH:16][CH:15]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1CCCC2=C(C=CC=C12)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1CCCC2=CC(=CC=C12)C
Step Three
Name
platinum alumina
Quantity
0 (± 1) mol
Type
catalyst
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CC1=CC=CC2=C(C=CC=C12)C
Name
Type
product
Smiles
CC1=CC=CC2=CC(=CC=C12)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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